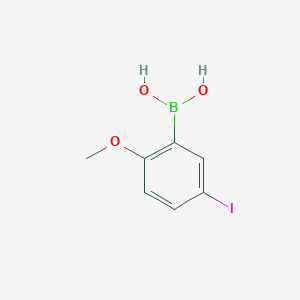

5-Iodo-2-methoxyphenylboronic acid

Description

General Overview of Arylboronic Acid Reactivity and Significance in Organic Chemistry

Arylboronic acids, which feature a boronic acid group [-B(OH)₂] attached to an aromatic ring, are stable, crystalline solids that are generally easy to handle. researchgate.net Their significance stems primarily from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govdntb.gov.ua This palladium-catalyzed reaction forms a new carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate, providing a powerful method for synthesizing biaryls—a common structural motif in pharmaceuticals and advanced materials. nih.govresearchgate.net

The reactivity of arylboronic acids is centered on the Lewis acidic nature of the boron atom. nih.govresearchgate.net This allows them to react with bases to form a more nucleophilic "ate" complex, which is a crucial step in the catalytic cycle of the Suzuki-Miyaura reaction. nih.gov Beyond this cornerstone reaction, arylboronic acids participate in a wide array of other important transformations, including:

Chan-Lam Coupling: The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

Petasis Reaction: A multicomponent reaction that forms amines and amides.

Addition Reactions: Conjugate additions to α,β-unsaturated carbonyl compounds. researchgate.net

Arylboronic acids are also valued for their ability to form reversible covalent bonds with diols, leading to the creation of boronate esters. rsc.orgresearchgate.net This dynamic covalent chemistry is exploited in the design of stimuli-responsive materials, sensors, and drug delivery systems. rsc.org However, a key consideration in their application is their susceptibility to protodeboronation, a process where the C-B bond is cleaved by a proton source, which can be a detrimental side reaction. nih.gov

The Context of Halogenated and Methoxy-Substituted Arylboronic Acids in Modern Synthetic Design

The strategic placement of substituents on the aromatic ring of an arylboronic acid dramatically expands its synthetic utility. Halogen and methoxy (B1213986) groups are particularly important functional handles that influence the molecule's reactivity and allow for sequential, site-selective modifications.

Halogenated arylboronic acids serve as bifunctional reagents. The boronic acid can participate in one coupling reaction, while the carbon-halogen bond can be used in a subsequent, different type of coupling. The reactivity of the halogen atom in cross-coupling reactions typically follows the order I > Br > Cl, making aryl iodides highly valuable substrates. nih.gov This orthogonal reactivity allows chemists to build complex molecular architectures in a controlled, stepwise manner. For instance, the boronic acid moiety might be used in a Suzuki coupling, followed by a Sonogashira or Heck reaction at the carbon-iodine bond.

Methoxy-substituted arylboronic acids also offer distinct advantages. The methoxy group (–OCH₃) is an electron-donating group, which can influence the electronic properties of the aromatic ring and its reactivity in coupling reactions. nih.gov Furthermore, the oxygen atom can direct metallation to the adjacent ortho position, providing a powerful tool for further functionalization of the aromatic ring. In reactions involving 2,5-dimethoxy aryl boronic acids, for example, a one-pot sequence of rhodium-catalyzed C-C bond formation followed by oxidative demethylation can yield functionalized benzoquinones. rsc.org

Positioning of 5-Iodo-2-methoxyphenylboronic Acid within Advanced Boronic Acid Chemistry

5-Iodo-2-methoxyphenylboronic acid is a prime example of a highly functionalized building block that embodies the principles of modern synthetic design. It integrates the key features of both iodo- and methoxy-substituted arylboronic acids, positioning it as a versatile tool for advanced organic synthesis.

The strategic arrangement of its functional groups—the boronic acid, the iodo group, and the methoxy group—allows for a remarkable degree of synthetic control.

The boronic acid group serves as a primary site for Suzuki-Miyaura cross-coupling. nih.gov

The iodo substituent provides a second, distinct reactive handle for a range of palladium-catalyzed reactions, enabling sequential bond formation. nih.gov

The methoxy group, positioned ortho to the boronic acid and meta to the iodine, electronically modulates the ring and can be used to direct further substitutions.

This trifecta of functionality makes 5-Iodo-2-methoxyphenylboronic acid a valuable precursor for the synthesis of complex, multi-substituted aromatic compounds, which are often key intermediates in the development of pharmaceuticals and functional materials. Its structure allows for the selective and sequential introduction of different molecular fragments onto a central phenyl ring.

Below is a table detailing the physical and chemical properties of 5-Iodo-2-methoxyphenylboronic acid.

| Property | Value |

| Chemical Formula | C₇H₈BIO₃ |

| Molecular Weight | 277.96 g/mol |

| Appearance | Solid |

| CAS Number | 216238-31-0 |

| InChI Key | FMBVAOHFMSQDGT-UHFFFAOYSA-N |

Properties

IUPAC Name |

(5-iodo-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BIO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHSCVSQPKTMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)I)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282973 | |

| Record name | B-(5-Iodo-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256781-75-5 | |

| Record name | B-(5-Iodo-2-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Iodo-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Applications and Mechanistic Investigations of 5 Iodo 2 Methoxyphenylboronic Acid

Role in Amide Bond Formation

Arylboronic acids, including 5-iodo-2-methoxyphenylboronic acid, have proven to be effective catalysts for the direct formation of amides from carboxylic acids and amines. acs.orgrsc.org This approach offers a more atom-economical and environmentally benign alternative to traditional methods that often require stoichiometric activating agents, leading to wasteful byproducts. rsc.orgacs.org The catalytic prowess of these compounds lies in their ability to activate carboxylic acids, facilitating nucleophilic attack by amines. rsc.orgnih.gov

Direct Dehydrative Condensation Catalysis

5-Iodo-2-methoxyphenylboronic acid has been identified as a particularly effective catalyst for direct dehydrative amidation. acs.org This process involves the condensation of a carboxylic acid and an amine, with the removal of water to drive the reaction forward, often facilitated by the use of dehydrating agents like molecular sieves. acs.orgrsc.org The optimization of the arylboronic acid catalyst structure revealed that electron-donating substituents, such as the methoxy (B1213986) group in 5-iodo-2-methoxyphenylboronic acid, enhance catalytic activity. acs.org This catalyst has demonstrated the ability to promote amidation under mild, ambient temperature conditions, achieving high yields in shorter reaction times compared to its predecessors. acs.org Its effectiveness extends to a range of substrates, including aliphatic and heteroaromatic carboxylic acids, as well as various amines. acs.org

A comparative study highlighting the efficacy of various ortho-iodo arylboronic acid catalysts is presented below:

| Catalyst | Reaction Time (h) | Yield (%) |

| o-Iodophenylboronic acid | 24 | 85 |

| 2-Iodo-5-methylphenylboronic acid | 24 | 88 |

| 5-Iodo-2-methoxyphenylboronic acid | 18 | 95 |

| 2-Iodo-5-fluorophenylboronic acid | 24 | 75 |

| Data adapted from a study on the direct amidation of 4-phenylbutyric acid with benzylamine. acs.org |

Mechanistic Pathways of Amide Condensation Catalyzed by Arylboronic Acids

The mechanism of amide bond formation catalyzed by arylboronic acids is a subject of ongoing investigation, with several key steps and intermediates being proposed. rsc.orgnih.gov The general consensus points towards the activation of the carboxylic acid as a crucial initial step. nih.gov

A widely accepted mechanistic feature is the formation of a mixed anhydride (B1165640) intermediate. nih.govrsc.org The arylboronic acid reacts with the carboxylic acid in a dehydration process to form one or more of several possible intermediates, such as a monoacyloxyboronic acid or a diacyloxyboronic acid. rsc.orgnih.gov Theoretical calculations suggest that the formation of these acyloxyboronic acid intermediates is kinetically feasible but can be thermodynamically unfavorable, underscoring the importance of removing water to drive the equilibrium towards the product. rsc.org These mixed anhydrides are more electrophilic than the parent carboxylic acid, making them more susceptible to nucleophilic attack by the amine.

The presence of an ortho-iodo substituent on the phenylboronic acid ring has a profound and somewhat unexpected influence on catalytic activity. acs.orgrsc.org While initially one might expect an electron-withdrawing group to enhance the Lewis acidity of the boron center, studies have shown that electron-donating groups on the aryl ring, in combination with the ortho-iodo group, lead to superior catalytic performance. acs.org The high catalytic activity of ortho-iodophenylboronic acids is attributed to a combination of steric effects and orbital interactions between the iodine and boron atoms. rsc.org A theoretical study has proposed that the iodide can act as a hydrogen-bond acceptor in the transition state, further facilitating the reaction. acs.org This "halogen acceleration effect" is a key factor in the enhanced reactivity of catalysts like 5-iodo-2-methoxyphenylboronic acid. acs.org

Cooperative Catalysis with Additives (e.g., DMAPO) in Amidation

The efficiency of arylboronic acid-catalyzed amidation can be significantly enhanced through the use of cooperative catalysts. nih.govtcichemicals.com One notable example is the synergistic effect observed between an arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.govrsc.org This cooperative system has been shown to be much more effective than using either catalyst individually, particularly for the amidation of sterically hindered and conjugated carboxylic acids. nih.govtcichemicals.com

The proposed mechanism for this cooperative catalysis involves the initial formation of the mixed anhydride between the arylboronic acid and the carboxylic acid. rsc.orgnih.gov The nucleophilic additive, DMAPO, then reacts with this intermediate to generate a more highly active cationic intermediate. nih.gov This "second activation" step further accelerates the rate of the subsequent nucleophilic attack by the amine.

The following table illustrates the cooperative effect of 3,5-bis(trifluoromethyl)phenylboronic acid and DMAPO in the amidation of 2-phenylbutyric acid with benzylamine.

| Boronic Acid (5 mol%) | DMAPO (5 mol%) | Yield (%) |

| Yes | No | <5 |

| No | Yes | <5 |

| Yes | Yes | 95 |

| Data from a study on cooperative catalysis under azeotropic reflux conditions in fluorobenzene. nih.gov |

This cooperative approach expands the substrate scope of direct amidation and allows for reactions to proceed under milder conditions or with lower catalyst loadings. nih.gov

Substrate Scope and Limitations in Amide Synthesis

Recent research has demonstrated the utility of 5-Iodo-2-methoxyphenylboronic acid as an effective catalyst for direct amidation reactions. This process facilitates the formation of amide bonds directly from carboxylic acids and amines, a transformation of significant importance in pharmaceutical and chemical synthesis. Specifically, this ortho-iodinated boronic acid has been successfully employed in the synthesis of anandamide (B1667382) derivatives, which are compounds of great interest for pharmacological studies due to their cannabinoid-like effects. scirp.org

The catalytic protocol typically involves microwave heating, which allows for efficient and rapid reaction times. In a representative procedure, the carboxylic acid is mixed with the boronic acid catalyst, molecular sieves, and a suitable solvent such as toluene. An alcohol amine is then added, and the reaction is heated in a microwave reactor. scirp.org This method has been successfully applied to the synthesis of various amide products from simple carboxylic acids and alcohol amines. scirp.org

The primary application highlighted in the literature is the reaction of arachidonic acid, a polyunsaturated fatty acid, with various alcohol amines to produce a series of anandamide derivatives. scirp.org This demonstrates the catalyst's compatibility with complex, unsaturated substrates. The scope with respect to the amine component includes small, functionalized amines like 2-(methylamino)ethanol. scirp.org

Below is a table of anandamide derivatives synthesized using this catalytic method.

| Carboxylic Acid | Amine | Product |

| Arachidonic Acid | 2-(methylamino)ethanol | Anandamide Derivative |

| Various Simple Carboxylic Acids | Various Alcohol Amines | Corresponding Amide Products |

While the method is effective for these substrates, the full scope and limitations have not been exhaustively detailed in the reviewed literature. The reliance on microwave heating suggests that thermal stability of the substrates could be a limiting factor. Further research would be needed to explore the catalyst's performance with a broader range of sterically hindered or electronically diverse carboxylic acids and amines.

Applications in Cross-Coupling Reactions

5-Iodo-2-methoxyphenylboronic acid is a versatile reagent in the field of organic synthesis, particularly valued for its role in carbon-carbon bond formation through cross-coupling reactions. Its structure, featuring both a boronic acid group and an iodo-substituent, allows it to participate as a key building block in various palladium-catalyzed transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction has seen exponential growth in its application for producing fine chemicals, polymers, and pharmaceuticals. rsc.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govchemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex (LₓPd⁰). This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a square planar palladium(II) intermediate (Lₓ(R¹)PdII(X)). libretexts.orgnih.gov The ease of this step is influenced by the strength of the C-X bond, with the reactivity order typically being C-I > C-Br > C-Cl. researchgate.net

Transmetalation : In this key step, the organic group (R²) from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium(II) complex. This process requires the presence of a base (e.g., K₂CO₃, Cs₂CO₃, OH⁻), which activates the boronic acid to form a more nucleophilic boronate species. nih.govyoutube.com This boronate then reacts with the palladium(II) halide complex, displacing the halide and forming a new diorganopalladium(II) intermediate (Lₓ(R¹)PdII(R²)). nih.gov

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (R¹ and R²) couple to form the desired product (R¹-R²), and the palladium catalyst is regenerated in its active Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.orgnih.gov This step is often facilitated by the use of sterically bulky ligands. libretexts.org

This sequence of events constitutes a catalytic cycle that can be repeated many times, allowing for the synthesis of the cross-coupled product in high yield with only a small amount of catalyst.

As a coupling partner in Suzuki-Miyaura reactions, 5-Iodo-2-methoxyphenylboronic acid possesses distinct reactive sites. The molecule can function either as the organoboron component (via the boronic acid group) or as the organic halide component (via the iodo group).

The aryl-iodide bond is the most reactive among halogens in the oxidative addition step due to its lower bond dissociation energy, making the 5-iodo position a highly favorable site for coupling with other organoboron reagents. researchgate.net

Conversely, when the boronic acid moiety is the reactive partner, the electronic and steric nature of the substituents plays a crucial role. The presence of an ortho-methoxy group, as in 5-Iodo-2-methoxyphenylboronic acid, can significantly influence reactivity. Studies on related ortho-methoxyphenylboronic acids have suggested that the oxygen atom of the methoxy group can chelate to the palladium center in the transition state. beilstein-journals.orgnih.gov This chelation effect can alter the geometry of the palladium complex, potentially impacting the rate and selectivity of the transmetalation and subsequent steps. beilstein-journals.org The electronic effect of the electron-donating methoxy group and the electron-withdrawing iodo group also modulates the nucleophilicity of the arylboronic acid.

The choice of ligands and solvents is critical for the success of Suzuki-Miyaura reactions, as they influence catalyst stability, reactivity, and substrate scope.

Ligands : Palladium catalysts are typically used with ligands, most commonly phosphines, which stabilize the metal center and modulate its reactivity. libretexts.org

Electron-rich and Bulky Ligands : Ligands that are both electron-rich and sterically bulky are often the most effective. Electron-rich ligands facilitate the oxidative addition step, while steric bulk can promote the final reductive elimination step. libretexts.org Examples of widely used phosphine (B1218219) ligands include triphenylphosphine (B44618) (PPh₃) and more specialized, bulky dialkylbiaryl phosphines developed by groups like Buchwald. libretexts.org For aqueous Suzuki reactions, specific ligands such as 2-dimethylaminopyrimidine-4,6-diol have been reported to be effective. researchgate.net

N-Heterocyclic Carbenes (NHCs) : In addition to phosphines, N-heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling, often providing high stability and activity. researchgate.net

Solvents : The solvent plays a crucial role in solubilizing reactants and influencing the reaction rate, particularly the transmetalation step. libretexts.org

Aprotic Solvents : Toluene, dioxane, and dimethylformamide (DMF) are commonly used solvents for Suzuki-Miyaura reactions. researchgate.net

Biphasic Systems : Often, a mixture of an organic solvent and an aqueous base solution is employed. This biphasic condition is effective, though the reaction mechanism can be complex. researchgate.net

Green Solvents : In recent years, there has been a shift towards more environmentally friendly solvents, including water and alcohols. nih.gov

The optimal combination of ligand and solvent depends heavily on the specific substrates being coupled. For a substrate like 5-Iodo-2-methoxyphenylboronic acid, a system like Pd(PPh₃)₄ in a toluene/aqueous base mixture would be a classical starting point, with optimization potentially involving more advanced ligands to improve yield and efficiency.

The principles of green chemistry encourage the use of environmentally benign solvents, and water is an ideal candidate due to its low cost, non-flammability, and low toxicity. rsc.orgresearchgate.net The Suzuki-Miyaura reaction is notably adaptable to aqueous conditions, as organoboronic acids are generally stable in water. researchgate.netrsc.org

Conducting Suzuki-Miyaura reactions in water or aqueous media offers several advantages:

Environmental and Safety Benefits : It reduces reliance on volatile and often toxic organic solvents. rsc.org

Efficiency : In some cases, reactions in water can proceed faster than in organic solvents, a phenomenon sometimes attributed to the hydrophobic effect.

Catalyst Reusability : The use of water-soluble ligands and catalysts can facilitate catalyst recovery and recycling from the organic product phase. rsc.org

Challenges in aqueous Suzuki reactions primarily relate to the poor solubility of many organic halides and products in water. This can be overcome by using co-solvents (e.g., ethanol, THF), phase-transfer catalysts, or surfactants to create emulsions where the reaction can occur at the interface. researchgate.netrsc.org Ligand-free protocols in aqueous media have also been developed, further simplifying the system and reducing costs. rsc.org The development of robust catalytic systems that function efficiently in water is a major goal in green chemistry, and the Suzuki-Miyaura reaction remains a leading example of a C-C bond-forming reaction that can be performed under eco-friendly conditions. rsc.orgresearchgate.net

Heck Alkenylation and Other Palladium-Catalyzed Couplings

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, typically involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. nih.govnih.gov While arylboronic acids are not the direct coupling partners in the traditional Heck reaction, they can be utilized in what is known as the oxidative Heck reaction. In this variation, the arylboronic acid transfers its aryl group to a Pd(II) catalyst, which then participates in the coupling with the alkene.

Although specific studies detailing the use of 5-iodo-2-methoxyphenylboronic acid in Heck-type reactions are not extensively documented in the literature, its structural features suggest potential utility. The presence of the boronic acid group allows for the crucial transmetalation step to a palladium center. The iodo-substituent on the aromatic ring provides a handle for sequential cross-coupling reactions. For instance, a synthetic strategy could first involve the Heck coupling via the boronic acid moiety, followed by a subsequent palladium-catalyzed reaction at the iodo-position, such as a Sonogashira, Suzuki, or Buchwald-Hartwig coupling. This dual functionality makes 5-iodo-2-methoxyphenylboronic acid a potentially valuable building block for the synthesis of complex, highly substituted aromatic compounds.

In a broader context of palladium-catalyzed couplings, 5-iodo-2-methoxyphenylboronic acid has been employed in Suzuki-Miyaura reactions. For example, it has been coupled with N-benzyl-6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine in the presence of Pd(dppf)Cl2 and potassium carbonate to yield the corresponding arylated pyrimidine (B1678525) derivative. escholarship.org This highlights the compound's capability to act as an effective arylating agent under standard Suzuki coupling conditions.

Metal-Free Reductive C-C Coupling with Arylboronic Acids

In the pursuit of more sustainable and cost-effective synthetic methodologies, metal-free coupling reactions have garnered significant attention. One such reaction is the reductive coupling of arylboronic acids with N-tosylhydrazones, which provides a pathway to form C(sp³)–C(sp²) bonds without the need for a transition metal catalyst. researchgate.net This transformation is particularly valuable as it allows for the coupling of a readily available carbonyl compound (via its tosylhydrazone derivative) with an arylboronic acid.

While direct experimental data on the use of 5-iodo-2-methoxyphenylboronic acid in this specific transformation is scarce, the general mechanism suggests its potential participation. The reaction is believed to proceed through the formation of a diazo compound from the tosylhydrazone, which then reacts with the arylboronic acid. The electronic nature of the arylboronic acid can influence the efficiency of this coupling. The presence of both an electron-donating methoxy group and an electron-withdrawing iodo group on the phenyl ring of 5-iodo-2-methoxyphenylboronic acid presents an interesting case for studying the electronic effects on this metal-free coupling.

Borono-Mannich (Petasis) Reactions and Broader Multicomponent Transformations

The Petasis reaction, or borono-Mannich reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its operational simplicity, broad substrate scope, and its ability to construct complex molecules in a single step. nih.govacs.org Arylboronic acids are common coupling partners in this transformation. organic-chemistry.org

The participation of 5-iodo-2-methoxyphenylboronic acid in a Petasis reaction would lead to the formation of an α-amino acid or a related amine derivative bearing the 5-iodo-2-methoxyphenyl substituent. The reaction tolerates a wide range of functional groups, and the iodo-substituent on the aryl ring would likely be compatible with the reaction conditions. This would yield a product that is amenable to further functionalization at the iodo-position, thereby increasing the molecular complexity and providing access to a diverse array of chemical structures.

The versatility of 5-iodo-2-methoxyphenylboronic acid extends to other multicomponent reactions as well. For instance, a multicomponent condensation involving 3-amino-1,2,4-triazole, acetone, and 5-bromo-2-hydroxy-3-methoxybenzaldehyde, a compound structurally similar to a derivative of our target molecule, has been reported to yield complex heterocyclic structures. researchgate.net This suggests that 5-iodo-2-methoxyphenylboronic acid could be a valuable component in the discovery of novel molecular scaffolds through multicomponent strategies.

Catalyst Design and Structure-Activity Relationships

Elucidation of Steric and Electronic Effects on Reactivity

The reactivity of 5-iodo-2-methoxyphenylboronic acid in catalytic cycles is governed by the interplay of steric and electronic effects originating from its substituents.

Electronic Effects:

The methoxy group (-OCH₃) at the ortho-position is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect is typically electron-donating, which increases the electron density on the aromatic ring. This can enhance the rate of transmetalation in palladium-catalyzed coupling reactions by making the aryl group more nucleophilic.

The combination of these opposing electronic effects makes it challenging to predict the exact reactivity without experimental data. However, the electron-donating nature of the methoxy group might facilitate the initial steps of catalytic cycles like the Petasis reaction or Suzuki coupling.

Steric Effects:

The methoxy group at the ortho-position introduces significant steric hindrance around the boronic acid functionality. This steric bulk can influence the approach of the catalyst and other reactants, potentially slowing down reaction rates compared to less substituted arylboronic acids. In some cases, this steric hindrance can also play a role in the regioselectivity of certain reactions.

The iodo group , being a large halogen atom, also contributes to the steric profile of the molecule, although its position meta to the boronic acid makes its steric impact on the boronic acid's reactivity less direct than the ortho-methoxy group.

Comparative Analysis with Other Arylboronic Acid Catalysts

To understand the unique catalytic properties of 5-iodo-2-methoxyphenylboronic acid, it is useful to compare it with other arylboronic acids.

| Arylboronic Acid | Substituents | Expected Electronic Effect on Aryl Ring | Expected Steric Hindrance at Boronic Acid | Potential Impact on Reactivity |

| Phenylboronic acid | None | Neutral | Low | Baseline reactivity |

| 4-Methoxyphenylboronic acid | para-OCH₃ | Electron-donating | Low | Increased reactivity in transmetalation |

| 2-Methoxyphenylboronic acid | ortho-OCH₃ | Electron-donating | High | Potentially slower reaction rates due to sterics |

| 4-Iodophenylboronic acid | para-I | Electron-withdrawing | Low | Decreased reactivity in transmetalation |

| 5-Iodo-2-methoxyphenylboronic acid | ortho-OCH₃, meta-I | Competing (net effect uncertain without data) | High | Complex reactivity profile; potential for sequential couplings |

The data in the table illustrates that the reactivity of an arylboronic acid is a nuanced function of its substitution pattern. While electron-donating groups generally enhance reactivity in cross-coupling reactions, steric hindrance from ortho-substituents can counteract this effect. beilstein-journals.org The presence of a halogen, such as iodine, in 5-iodo-2-methoxyphenylboronic acid offers the distinct advantage of serving as a functional handle for subsequent transformations, a feature absent in many other arylboronic acids. This dual functionality makes it a valuable tool for the construction of complex molecules where multiple, selective C-C or C-heteroatom bond formations are required.

Advanced Synthetic Applications and Functionalization

Construction of Complex Molecular Architectures in Organic Synthesis

5-Iodo-2-methoxyphenylboronic acid serves as a key reagent in the construction of intricate molecular frameworks, primarily through the renowned Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic acid and various organic halides, facilitating the synthesis of substituted biphenyls and other complex aromatic systems. The presence of the methoxy (B1213986) group and the iodine atom on the phenyl ring of 5-Iodo-2-methoxyphenylboronic acid can influence the reactivity and selectivity of these coupling reactions, allowing for the strategic assembly of complex target molecules.

The utility of this reagent is exemplified in the synthesis of multi-substituted arylpyridines. For instance, in the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, the methoxy group in 2-methoxyphenylboronic acid can exert a chelating effect with the metal catalyst, influencing the regioselectivity of the substitution pattern. nih.gov This level of control is crucial for building highly functionalized and sterically hindered molecular architectures that are often found in pharmaceuticals and advanced materials.

Chemical Derivatization and Functional Group Interconversions of the Boronic Acid Moiety

The boronic acid group of 5-Iodo-2-methoxyphenylboronic acid is not merely a passive anchor for cross-coupling reactions; it is a versatile functional group that can be transformed into a variety of other functionalities with high stereospecificity. These transformations significantly expand the synthetic utility of the parent molecule.

Common derivatizations of the boronic acid moiety include:

Conversion to Phenols: Oxidation of the carbon-boron bond, typically with reagents like hydrogen peroxide, leads to the formation of the corresponding phenol, 2-hydroxy-5-iodoanisole. This transformation provides a route to substituted phenolic compounds, which are prevalent in natural products and bioactive molecules.

Conversion to Amines: The boronic acid can be converted to an amino group through processes like the Chan-Lam amination or through enzymatic transformations. nih.gov This provides access to aniline (B41778) derivatives, which are fundamental building blocks in medicinal and materials chemistry.

Conversion to Trifluoroborates: Reaction with potassium hydrogen fluoride (B91410) (KHF₂) converts the boronic acid to the corresponding potassium trifluoroborate salt. libretexts.orgharvard.edu These salts often exhibit enhanced stability and are crystalline, making them easier to handle and purify. They are also competent coupling partners in Suzuki-Miyaura reactions, sometimes offering advantages over the free boronic acids. libretexts.orgharvard.edu

These interconversions allow chemists to introduce a range of functional groups at the position of the original boronic acid, enabling the synthesis of a diverse array of derivatives from a single starting material.

Strategic Use in Medicinal Chemistry Scaffolds

The structural motifs accessible from 5-Iodo-2-methoxyphenylboronic acid are of significant interest in medicinal chemistry, where the precise arrangement of functional groups is critical for biological activity.

Design and Synthesis of Modified Nucleosides for Antiviral and Anticancer Research

While direct applications of 5-Iodo-2-methoxyphenylboronic acid in the synthesis of modified nucleosides are not extensively documented in publicly available literature, its constituent parts are relevant to this field. The iodo- and methoxy-substituted phenyl ring can be incorporated into the structures of non-nucleoside inhibitors of viral enzymes. Furthermore, the core principles of using substituted arylboronic acids in cross-coupling reactions are widely applied in the synthesis of complex nucleoside analogues. For instance, the Suzuki-Miyaura coupling is a key method for creating C-C bonds between a nucleobase and a sugar moiety or for modifying the nucleobase itself with aryl groups. researchgate.net

The development of antiviral agents often involves the synthesis of nucleoside analogues that can interfere with viral replication. nih.govrsc.org For example, 5-iodouracil (B140508) is a known component in some antiviral research. researchgate.net The functional groups present in 5-Iodo-2-methoxyphenylboronic acid could, in principle, be used to construct novel non-nucleoside scaffolds that mimic portions of natural nucleosides or interact with viral proteins.

Building Block for Pharmaceutical and Agrochemical Intermediates

The ability of 5-Iodo-2-methoxyphenylboronic acid to participate in predictable and high-yielding cross-coupling reactions makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The biphenyl (B1667301) and other biaryl structures formed from this building block are common features in a wide range of bioactive molecules.

A notable, albeit isomeric, example is the use of 2-methoxyphenylboronic acid in the synthesis of selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor, which are being investigated for neurological and inflammatory disorders. escholarship.org In these syntheses, the methoxyphenylboronic acid is coupled with a heterocyclic halide to construct the core of the target molecule. escholarship.org The iodo-substituent on 5-Iodo-2-methoxyphenylboronic acid offers an additional handle for further functionalization, potentially through another cross-coupling reaction or other transformations, allowing for the creation of even more complex and diverse molecular libraries for drug discovery.

Role in the Development of Other Bioactive Compounds

The versatility of 5-Iodo-2-methoxyphenylboronic acid extends to the synthesis of a broad range of other bioactive compounds. The substituted biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in drugs targeting various diseases. The ability to precisely introduce substituents on both aryl rings through the strategic use of boronic acids like the title compound is a powerful tool for structure-activity relationship (SAR) studies.

For instance, the synthesis of non-canonical selective agonists for α7 nAChRs has been accomplished using 2-methoxyphenylboronic acid in Suzuki coupling reactions with pyrimidine (B1678525) precursors. escholarship.org The resulting 6-(2-methoxyphenyl)-pyrimidine derivatives form the core of these bioactive molecules. escholarship.org The iodine atom in 5-Iodo-2-methoxyphenylboronic acid could be leveraged to attach additional pharmacophoric groups, potentially enhancing potency or modulating pharmacokinetic properties.

Contributions to Material Science and Sensor Development

The unique electronic and structural properties of molecules derived from 5-Iodo-2-methoxyphenylboronic acid also lend themselves to applications in material science. The boronic acid group itself is a key component in the design of fluorescent sensors.

Boronic acids are known to interact with diols, such as those found in saccharides, to form cyclic boronate esters. This interaction can be designed to produce a change in the fluorescence of a nearby fluorophore, providing a mechanism for sensing the presence of these important biomolecules. rsc.orgnih.gov While specific sensors based on 5-Iodo-2-methoxyphenylboronic acid are not prominently reported, the general principle is well-established. rsc.orgnih.gov The methoxy and iodo substituents could be used to tune the electronic properties of the sensor molecule, potentially affecting its sensitivity and selectivity.

Furthermore, the biaryl structures synthesized from this boronic acid are relevant to the development of organic light-emitting diodes (OLEDs). The core of many OLED materials consists of conjugated aromatic systems that can efficiently transport charge and emit light. The Suzuki-Miyaura coupling is a primary method for constructing these conjugated polymers and small molecules. The specific substitution pattern of 5-Iodo-2-methoxyphenylboronic acid could be used to influence the photophysical properties, such as the emission color and quantum efficiency, of new OLED materials.

Development of Advanced Polymers and Nanomaterials

There is a lack of specific research articles or patents detailing the incorporation of 5-Iodo-2-methoxyphenylboronic acid as a monomer or functionalizing agent for the creation of advanced polymers or nanomaterials. While it is chemically plausible to utilize this compound in the synthesis of conjugated polymers or for the surface modification of nanomaterials through Suzuki coupling, specific examples with detailed research findings, such as polymer properties or nanomaterial characteristics, are not present in the available literature.

Fabrication of Chemical Sensors

Similarly, there is no specific information in the public scientific literature or patents that describes the use of 5-Iodo-2-methoxyphenylboronic acid in the fabrication of chemical sensors. The boronic acid functional group is known to be a key component in sensors for saccharides and other diol-containing compounds. However, research detailing the development, performance, and analytical capabilities of a sensor specifically incorporating the 5-Iodo-2-methoxyphenylboronic acid moiety could not be located.

Theoretical and Computational Chemistry Studies

Computational Modeling of Reactivity and Selectivity in Catalytic Processes

Similarly, computational models that predict the reactivity and selectivity of 5-Iodo-2-methoxyphenylboronic acid in catalytic processes are not found in the current body of scientific literature. Studies on other molecules, such as the use of Density Functional Theory (DFT) to explore mechanisms of palladium-catalyzed reactions, highlight the potential of these methods. nih.gov However, without specific modeling for 5-Iodo-2-methoxyphenylboronic acid, predictions regarding its behavior in complex catalytic cycles are speculative at best.

Spectroscopic and Computational Investigations of Molecular Interactions

Spectroscopic and computational studies provide deep insights into molecular structure and non-covalent interactions. While DFT calculations have been successfully employed to analyze the spectroscopic properties (FT-IR, FT-Raman, NMR) of similar molecules like 4-methoxyphenylboronic acid tandfonline.comresearchgate.net and other substituted phenylboronic acids nih.govcdnsciencepub.commdpi.com, a dedicated investigation combining experimental spectroscopy with computational analysis for 5-Iodo-2-methoxyphenylboronic acid is not documented. Such a study would be invaluable for understanding its intermolecular interactions, which are critical for its solid-state structure and behavior in solution.

Electronic Structure Analysis and Substituent Effects on Boronic Acid Properties

The electronic properties of phenylboronic acids are heavily influenced by their substituents. The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing, bulky iodo group at the 5-position of 5-Iodo-2-methoxyphenylboronic acid presents an interesting case for electronic structure analysis. Studies on fluorinated phenylboronic acids have shown how substituents significantly affect acidity and electronic properties. mdpi.com A specific computational analysis of 5-Iodo-2-methoxyphenylboronic acid, likely using methods like Natural Bond Orbital (NBO) analysis, would be required to quantify the electronic effects of its unique substitution pattern on the boronic acid moiety. However, such a specific analysis is currently unavailable.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems and Methodologies

The Suzuki-Miyaura coupling reaction remains a cornerstone of synthetic chemistry, and the performance of boronic acids like 5-Iodo-2-methoxyphenylboronic acid is intrinsically linked to the efficiency of the catalytic system employed. nih.gov While traditional palladium-based catalysts have been extensively used, current research is focused on developing more robust, efficient, and sustainable catalytic systems. acs.orgscispace.com Innovations include the design of highly active palladium catalysts that can operate at very low loadings (~0.002 g), enhancing the atom economy and reducing costs associated with the precious metal. scispace.com

Furthermore, the development of recyclable heterogeneous catalysts, such as palladium supported on materials like mordenite (B1173385) zeolite (Pd/H-MOR), represents a significant step towards greener chemical processes. semanticscholar.org These catalysts are easily separated from the reaction mixture and can be reused multiple times without a significant loss in activity, a notable advantage in industrial-scale synthesis. semanticscholar.org Research into ligands that can stabilize the palladium catalyst and facilitate the cross-coupling of challenging substrates is also an active area. For instance, ligands like 2-aminopyrimidine-4,6-diol have been successfully used in Suzuki reactions for labeling biomolecules under mild, aqueous conditions, a methodology that could be extended to reactions involving 5-Iodo-2-methoxyphenylboronic acid for applications in chemical biology. researchgate.net

| Catalyst System | Key Features | Potential Application for 5-Iodo-2-methoxyphenylboronic acid | Reference |

|---|---|---|---|

| Pd(OAc)₂ / 2-aminopyrimidine-4,6-diol | Water-soluble ligand, mild reaction conditions, suitable for biomolecule labeling. | Functionalization of biological macromolecules. | researchgate.net |

| Magnetic Nanoparticle Catalysts (e.g., Ni-Co coated) | High surface area, easy separation using an external magnet, high efficiency (>98%), and recyclability. | Efficient and sustainable large-scale synthesis. | scispace.com |

| Palladium on Mordenite Zeolite (Pd/H-MOR) | Heterogeneous, recyclable (up to 10 times), ligand-free, and operates in green solvents (water/ethanol). | Green synthesis of complex molecules and pharmaceutical intermediates. | semanticscholar.org |

Integration into Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.netnih.gov Boronic acids are increasingly being utilized as key components in novel MCRs. researchgate.netrsc.org For example, a one-pot, three-component synthesis has been developed to create a library of boronic acid-derived BODIPY photocages by reacting dipyrrins, arylboronic acids, and carboxylic acids. acs.orgacs.org

The dual functionality of 5-Iodo-2-methoxyphenylboronic acid makes it an ideal candidate for such sophisticated reaction sequences. The boronic acid can participate in an initial MCR, followed by a subsequent cross-coupling reaction at the iodo-position, all within a single pot. This strategy allows for the rapid assembly of highly complex and diverse molecular scaffolds from simple precursors. Cascade reactions, where the product of one reaction becomes the substrate for the next in a sequential manner, are also a promising area. The synthesis of lamellarin alkaloids, for instance, often involves cascade sequences where the pyrrole (B145914) core is constructed and subsequently functionalized. nih.govnih.gov

Advanced Applications in Complex Molecule Synthesis

5-Iodo-2-methoxyphenylboronic acid is a pivotal precursor in the total synthesis of various biologically active natural products, most notably the lamellarin family of marine alkaloids. nih.govnih.govmdpi.com Lamellarins exhibit a range of potent biological activities, including cytotoxicity towards cancer cell lines and inhibition of HIV-1 integrase. nih.gov Lamellarin D, in particular, is a potent inhibitor of topoisomerase I and is considered a lead compound for the development of new anticancer agents. nih.govmdpi.com

In a representative synthesis of Lamellarin D, a key step involves a Suzuki coupling reaction to introduce an aryl group. nih.gov Synthetic strategies often employ precursors structurally related to 5-Iodo-2-methoxyphenylboronic acid to construct the highly substituted core of these alkaloids. nih.gov For example, a common strategy involves the coupling of a boronic acid with a brominated dihydroisoquinoline derivative, followed by cyclization and oxidation to form the final pentacyclic system. nih.gov The methoxy (B1213986) and iodo groups on the phenyl ring are crucial for building the specific substitution patterns found in the natural products or their designed analogues. The iodo group, in particular, serves as a handle for late-stage functionalization, allowing for the introduction of various substituents to explore structure-activity relationships.

| Target Molecule | Role of Boronic Acid Precursor | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Lamellarin D | Provides a substituted aryl moiety for the core structure. | Suzuki coupling followed by intramolecular cyclization and oxidation. | nih.govnih.gov |

| Lamellarin R | Used in a Suzuki reaction with a brominated pyrrole derivative to build the diarylpyrrole core. | Ru(II)-catalyzed [3+2] annulation to form the pyrrole, followed by Suzuki coupling. | nih.gov |

| Crizotinib (Anti-cancer drug) | Aryl boronate ester is coupled with an aryl bromide to form a key biaryl linkage. | Suzuki coupling using a heterogeneous Pd/H-MOR catalyst. | semanticscholar.org |

Development of Supramolecular Assemblies Involving Boronic Acids

Supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions, is an area where boronic acids are finding increasing application. wikipedia.orgresearchgate.net The boronic acid functional group is unique in its ability to form reversible covalent bonds with diols, such as those found in sugars, to create five- or six-membered boronate esters. researchgate.netrsc.org This interaction is highly dynamic and responsive to environmental cues like pH. rsc.org

Beyond diol binding, the B(OH)₂ group is an excellent hydrogen bond donor and acceptor, enabling it to form robust, self-assembling structures. researchgate.netnih.gov The future direction for a molecule like 5-Iodo-2-methoxyphenylboronic acid lies in exploiting its multiple functional groups to direct the formation of complex, ordered supramolecular architectures. The boronic acid moiety can form hydrogen-bonded networks, while the methoxy group can also act as a hydrogen bond acceptor. The iodo group can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly used in crystal engineering. The interplay of these interactions could lead to the formation of novel materials such as organogels, liquid crystals, or Covalent Organic Frameworks (COFs) with tailored properties. researchgate.netnih.gov

Broader Implications in Chemical Biology and Advanced Materials Research

The unique properties of boronic acids are being leveraged in the fields of chemical biology and materials science. nih.govboronmolecular.com The ability to bind reversibly with diols makes boronic acid-containing compounds excellent candidates for developing sensors for saccharides, such as glucose. nih.govrsc.org Fluorescent sensors incorporating a boronic acid receptor can signal the presence and concentration of glucose through changes in their emission, which has significant implications for diabetes monitoring. rsc.org The 5-Iodo-2-methoxyphenylboronic acid scaffold could be incorporated into such sensors, with the iodo- and methoxy- groups providing handles for tuning the sensor's photophysical properties or for immobilization onto surfaces or nanoparticles. researchgate.netmdpi.com

In materials science, boronic acids are used to create "smart" materials that respond to specific stimuli. boronmolecular.comresearchgate.net For example, polymers and hydrogels functionalized with boronic acids can exhibit glucose-responsive behavior, leading to applications in self-regulated insulin (B600854) delivery systems. rsc.orgnih.gov The reversible nature of the boronate ester bond can also be used to create self-healing polymers. rsc.org By incorporating 5-Iodo-2-methoxyphenylboronic acid into polymer chains, it may be possible to create advanced materials with unique electronic, optical, or responsive properties, driven by the combined functionalities of the molecule. boronmolecular.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 5-Iodo-2-methoxyphenylboronic acid, and how can reaction conditions be optimized?

The synthesis of arylboronic acids like 5-Iodo-2-methoxyphenylboronic acid typically involves cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling , where an iodoarene precursor reacts with a boronic ester under palladium catalysis. Alternatively, direct borylation of the aryl iodide using bis(pinacolato)diboron (B₂pin₂) with a Pd catalyst can be employed. Key optimization parameters include:

- Catalyst choice : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability and reactivity .

- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility and reaction rates.

- Temperature : Microwave-assisted synthesis (80–120°C) reduces side reactions and accelerates kinetics .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC .

Q. What analytical techniques are essential for characterizing 5-Iodo-2-methoxyphenylboronic acid, and how are spectral data interpreted?

Critical characterization methods include:

Q. How does the reactivity of 5-Iodo-2-methoxyphenylboronic acid compare to other arylboronic acids in cross-coupling reactions?

The iodo substituent enhances electrophilicity, facilitating oxidative addition in Pd-catalyzed couplings. However, the methoxy group (-OCH₃) is electron-donating, which may reduce reactivity compared to electron-deficient arylboronic acids. Key considerations:

- Steric effects : The ortho-methoxy group can hinder coupling partners, requiring bulky ligands (e.g., SPhos) to mitigate steric congestion .

- Leaving group potential : Iodine’s high leaving-group ability enables sequential functionalization (e.g., Suzuki followed by Ullmann coupling) .

Advanced Research Questions

Q. How do electronic and steric effects of the iodo and methoxy substituents influence regioselectivity in multi-step syntheses?

The iodo group directs electrophilic substitution meta to itself, while the methoxy group directs ortho/para due to its +M effect. Computational studies (DFT) can predict regioselectivity in reactions like nitration or halogenation. For example:

- Electrophilic aromatic substitution : Methoxy directs incoming groups to positions 4 and 6, while iodine directs to position 3. Competing effects require experimental validation via competitive reaction monitoring .

- Cross-coupling : Steric hindrance from methoxy may favor coupling at the less hindered para position relative to iodine .

Q. What strategies resolve contradictions in reported reaction yields or catalytic efficiency for derivatives of this compound?

Discrepancies often arise from:

- Catalyst decomposition : Use chelating ligands (e.g., dppf) to stabilize Pd(0) intermediates .

- Solvent/base interactions : Polar solvents (DMF) enhance boronic acid solubility but may deactivate catalysts; optimize base (K₂CO₃ vs. CsF) for specific conditions .

- Moisture sensitivity : Anhydrous conditions and molecular sieves prevent boronic acid trimerization, improving reproducibility .

Q. What are the applications of 5-Iodo-2-methoxyphenylboronic acid in designing bioactive molecules or materials?

This compound serves as a versatile building block in:

- Proteasome inhibitors : Boronic acids bind catalytic threonine residues, enabling drug candidates for cancer therapy .

- Fluorescent probes : The iodine atom allows radiolabeling (e.g., ¹²⁵I) for imaging studies .

- MOFs/COFs : Boronic acid groups facilitate self-assembly into porous materials for catalysis or gas storage .

Q. How can stability issues (e.g., protodeboronation) be mitigated during storage or reaction conditions?

- Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent oxidation and light-induced degradation .

- Stabilizers : Add pinacol or ethylene glycol to form stable boronate esters, reducing protodeboronation .

- Low-temperature reactions : Perform couplings at 0–25°C to minimize decomposition .

Q. What advanced computational methods aid in predicting reaction pathways or binding affinities for derivatives?

- DFT calculations : Model transition states to predict coupling barriers (e.g., B3LYP/6-31G* level) .

- Molecular docking : Screen boronic acid derivatives against target proteins (e.g., β-lactamases) using AutoDock Vina .

- QSAR models : Correlate substituent effects (Hammett σ values) with biological activity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.